molecular formula C9H15BrO B2389539 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane CAS No. 2490412-89-8

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane

Cat. No.: B2389539
CAS No.: 2490412-89-8
M. Wt: 219.122
InChI Key: AQTBJDVDSSJBED-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methoxybicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a methoxy group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-4-methoxybicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to more reactive intermediates, facilitating further transformations .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane is unique due to the presence of both bromomethyl and methoxy groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxybicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-11-9-4-2-8(6-9,7-10)3-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBJDVDSSJBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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